Recainam Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVYMBHECMYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74738-24-2 (Parent) | |
| Record name | Recainam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20225733 | |
| Record name | Recainam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74752-07-1 | |
| Record name | Recainam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Recainam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RECAINAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KSR3844V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Pathways and Chemical Derivatization of Recainam Hydrochloride
Established Synthetic Routes and Methodological Innovations
The synthesis of Recainam (B1212388), chemically known as N-(2,6-dimethylphenyl)-N'-[3-(isopropylamino)propyl]urea, involves the construction of a core propylurea backbone followed by conversion to its hydrochloride salt.
The fundamental structure of Recainam is the propylurea backbone. The synthesis of substituted ureas can be approached through several methods. A common industrial method for producing N,N-dimethylurea involves reacting dimethylamine (B145610) with urea (B33335) under anhydrous conditions and autogenous pressure at temperatures between 110° and 150° C. google.com This general principle can be adapted for more complex substituted ureas like Recainam.
A plausible synthetic route for the Recainam backbone would involve the reaction between two key precursors: 2,6-dimethylaniline (B139824) and a suitable 3-(isopropylamino)propyl isocyanate or a related reactive intermediate. Alternatively, a phosgene-based route could be employed where 2,6-dimethylaniline is first converted to an isocyanate, which then reacts with N-isopropyl-1,3-propanediamine. Another approach involves the reaction of 2,6-dimethylphenyl isocyanate with 3-(isopropylamino)-1-propanol, followed by subsequent chemical modifications.
A general reaction for the formation of a disubstituted urea, such as the propylurea backbone of Recainam, can be represented as:
R-N=C=O (Isocyanate) + R'-NH₂ (Amine) → R-NH-C(O)-NH-R' (Urea)
In the context of Recainam, 'R' would correspond to the 2,6-dimethylphenyl group and 'R'' would be the 3-(isopropylamino)propyl group.
Once the Recainam free base is synthesized, it is converted into its hydrochloride salt to enhance its stability and solubility. This is a standard practice in pharmaceutical chemistry. The process typically involves dissolving the free base in a suitable organic solvent, such as isopropanol (B130326) or ethanol, and then treating it with a solution of hydrochloric acid (HCl) in the same or a miscible solvent. The Recainam hydrochloride then precipitates out of the solution and can be collected by filtration.
Purification of the final salt is crucial to remove any unreacted starting materials, by-products, or other impurities. Recrystallization is a primary technique used for purifying salts. tutorchase.com This method relies on the principle that the solubility of the salt is temperature-dependent. tutorchase.com The impure salt is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified salt crystallizes out, leaving impurities behind in the solvent. tutorchase.com The choice of solvent is critical and is selected based on the solubility profile of the salt. After crystallization, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried. tutorchase.com
Other purification methods can include:
Extraction: This can be used to remove impurities with different solubility properties. For instance, liquid-liquid extraction can separate the desired compound from impurities by partitioning them between two immiscible liquid phases. researchgate.netmdpi.com
Chromatography: Techniques like column chromatography can be employed for high-purity separations based on the differential adsorption of the compound and impurities onto a stationary phase.
A general procedure for salt formation and purification is outlined below:
| Step | Procedure | Purpose |
| 1 | Dissolution | The synthesized crude Recainam free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol). |
| 2 | Acidification | A stoichiometric amount of hydrochloric acid (often as a solution in the same solvent) is added to the mixture. |
| 3 | Precipitation/Crystallization | This compound precipitates from the solution. The mixture may be cooled to maximize the yield. |
| 4 | Filtration | The solid salt is separated from the liquid using filtration. |
| 5 | Washing | The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities. |
| 6 | Drying | The purified salt is dried under vacuum to remove any residual solvent. |
| 7 | (Optional) Recrystallization | For higher purity, the salt is dissolved in a minimum amount of a hot solvent and allowed to cool slowly to form pure crystals. tutorchase.com |
Propylurea Backbone Synthesis
Exploration of Novel Synthetic Methodologies
The development of new synthetic methods focuses on improving efficiency, stereoselectivity, and sustainability.
Recainam is a chiral molecule, possessing a stereocenter at the nitrogen atom of the isopropylamino group. While it has been developed as a racemic mixture, stereoselective synthesis could potentially lead to the isolation of individual enantiomers. epo.org The biological activity of enantiomers can differ significantly, making stereoselective synthesis a critical area of research in medicinal chemistry. rsc.org
Strategies for stereoselective synthesis often involve the use of:
Chiral auxiliaries: A chiral molecule is temporarily incorporated into the synthetic route to direct the formation of one stereoisomer over another.
Chiral catalysts: Asymmetric catalysts can be used to favor the formation of a specific enantiomer.
Chiral starting materials: Beginning the synthesis with a molecule that already possesses the desired stereochemistry.
For Recainam, a stereoselective approach could involve the use of a chiral N-isopropyl-1,3-propanediamine derivative in the key urea-forming reaction. The development of predictive tools and a deeper understanding of reaction mechanisms are crucial for advancing stereoselective synthesis. rsc.org
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inresearchgate.net Applying these principles to the synthesis of this compound could offer significant environmental and economic benefits. wjpmr.com
Key principles of green chemistry applicable to Recainam synthesis include: mlsu.ac.insnu.ac.kr
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mlsu.ac.in
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in The use of catalysis can lower the energy requirements of a reaction. mlsu.ac.in
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. snu.ac.kr
Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting. mlsu.ac.in
For instance, a greener synthesis of the propylurea backbone could explore enzymatic catalysis or the use of a recyclable solid-phase catalyst, which would simplify purification and reduce waste streams.
| Green Chemistry Principle | Application in Recainam Synthesis |
| Atom Economy | Optimizing the urea formation reaction to ensure that the majority of the atoms from the starting materials are incorporated into the final Recainam molecule. |
| Safer Solvents | Investigating the use of water or bio-based solvents for the reaction and purification steps, replacing traditional volatile organic compounds. |
| Energy Efficiency | Developing a catalytic process that allows the synthesis to proceed at lower temperatures and pressures. mlsu.ac.in |
| Catalysis | Using a reusable catalyst for the urea formation step instead of stoichiometric reagents that are consumed in the reaction. |
Stereoselective Synthesis Approaches
Derivatization Strategies for Structural Modification
Structural modification, or derivatization, of the Recainam molecule can be explored to create new analogues with potentially improved properties. These strategies involve chemically altering specific functional groups on the parent molecule. nih.govnih.gov
The Recainam structure offers several sites for modification:
The Urea Moiety: The N-H groups of the urea can be further substituted.
The Aromatic Ring: The methyl groups on the phenyl ring could be modified, or other substituents could be introduced onto the ring.
The Isopropyl Group: The size and nature of this alkyl group could be altered.
The Propyl Chain: The length of the alkyl chain connecting the two nitrogen atoms could be varied.
Derivatization strategies could include:
Alkylation or Acylation: Introducing new alkyl or acyl groups at the secondary amine or the urea nitrogens.
Halogenation: Introducing halogen atoms onto the aromatic ring.
Functional Group Interconversion: Converting the existing methyl groups into other functional groups like alcohols or carboxylic acids.
Chemical Modifiers and Reaction Conditions
The synthesis of this compound hinges on the formation of a substituted amidine functional group. The Pinner reaction is a classical and fundamental method for preparing amidines and their hydrochloride salts. nih.gov This process typically involves the reaction of a nitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. This initial step forms a stable intermediate known as an imido ether hydrochloride, or Pinner salt. nih.gov This intermediate is then treated with an amine, leading to the formation of the desired amidine hydrochloride.
The efficiency and scope of amidine synthesis can be significantly influenced by various chemical modifiers and reaction conditions. To enhance the reactivity of the imidate intermediate, particularly when reacting with less nucleophilic amines, modifications to the alcohol component are employed. Using alcohols with electron-withdrawing groups, such as 2,2,2-trichloroethanol (B127377), creates a more reactive trichloroethyl imidate, which facilitates the subsequent amination step.
Modern synthetic protocols also utilize Lewis acid catalysts to promote the direct addition of amines to nitriles, sometimes bypassing the need for the Pinner intermediate. mdpi.com Catalysts such as copper(I) chloride (CuCl), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) have been shown to be effective. mdpi.com The choice of solvent, temperature, and purification methods are also critical parameters that must be optimized to ensure high yield and purity of the final product. For instance, reactions are often conducted at reduced temperatures (e.g., 0–5 °C) during the addition of HCl gas to control the exothermic reaction, followed by purification steps like recrystallization from appropriate solvents. chemicalbook.com
| Parameter | Description | Examples/Conditions | Reference |
|---|---|---|---|
| Core Reaction | Pinner synthesis of amidines. | Nitrile + Alcohol + HCl(g) → Imido Ether HCl; then + Amine → Amidine HCl. | nih.gov |
| Catalysts/Promoters | Lewis acids or strong acids used to activate the nitrile group. | Anhydrous HCl(g), CuCl, AlCl₃, ZnCl₂. | nih.govmdpi.com |
| Solvents | Anhydrous organic solvents to prevent hydrolysis of intermediates. | Dichloromethane, Acetonitrile (B52724), Tetrahydrofuran (THF), Ethanol. | chemicalbook.com |
| Temperature Control | Management of reaction temperature to control reaction rate and minimize side products. | 0–5 °C during HCl addition; -78 °C for certain organometallic steps; Reflux for amination. | chemicalbook.com |
| Chemical Modifiers | Reagents used to enhance the reactivity of intermediates. | Use of 2,2,2-trichloroethanol to form a more reactive imidate. | |
| Purification | Isolation and purification of the final hydrochloride salt. | Filtration, washing with cold solvent (e.g., ethyl acetate), recrystallization, column chromatography. | chemicalbook.com |
Library Synthesis of this compound Analogues
The generation of compound libraries is a key strategy in modern drug discovery, allowing for the systematic exploration of a chemical scaffold to identify analogues with improved potency, selectivity, or pharmacokinetic properties. asynt.comnih.gov For this compound, library synthesis would focus on creating a diverse set of related molecules by modifying its distinct structural components. This is typically achieved through parallel synthesis, a technique that enables the simultaneous production of a large number of compounds in an array format. asynt.comchimia.ch
A common approach is "scaffold decoration," where a core intermediate of the target molecule is first synthesized and then "decorated" by reacting it with a variety of chemical building blocks. enamine.net In the context of Recainam, this would involve synthesizing a central scaffold and then introducing diversity at several key positions.
Key points for diversification in a Recainam analogue library would include:
The Aromatic Ring: The 2,6-dimethylphenyl group can be replaced with other substituted aromatic or heteroaromatic rings to probe the impact of electronics and sterics on activity.
The Linker: The urea moiety connecting the aromatic ring to the amidine can be substituted with other linking groups, such as amides, sulfonamides, or reversed amides.
The Cyclic System: The core cyclic amidine structure can be altered. This includes changing the ring size (e.g., from a six-membered ring to a five- or seven-membered ring) or introducing substituents onto the ring itself.
These modifications are executed using a suite of validated chemical reactions amenable to parallel synthesis formats, such as amidation, alkylation, and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). enamine.net The resulting library of discrete compounds is then purified and submitted for biological screening. chimia.ch
| Structural Region of Recainam | Modification Strategy | Example Building Blocks / Reagents | Reference |
|---|---|---|---|
| Aromatic Ring | Replace the 2,6-dimethylaniline starting material with other substituted anilines. | 4-fluoroaniline, 3-chloroaniline, 2-methoxyaniline, aminopyridines. | enamine.net |
| Urea Linker | Utilize different isocyanates or coupling reagents to form alternative linkers. | Substituted phenyl isocyanates, acyl chlorides, sulfonyl chlorides. | enamine.net |
| Cyclic Amidine | Vary the cyclic lactam precursor or the amine used in the final step. | Caprolactam, valerolactam, substituted cyclic lactams. | researchgate.net |
| Synthesis Technique | Employ high-throughput parallel synthesis methods. | Automated liquid handlers, reaction blocks for simultaneous heating/cooling. | asynt.comchimia.ch |
Iii. Molecular and Cellular Pharmacological Mechanisms of Recainam Hydrochloride
Elucidation of Ion Channel Interactions and Modulation
The electrophysiological effects of recainam (B1212388) are centered on its interaction with voltage-gated sodium channels in cardiac myocytes. This interaction leads to a series of changes in the electrical behavior of cardiac cells.
Recainam hydrochloride exerts its antiarrhythmic effects by binding to and blocking the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential in non-nodal tissues like atrial and ventricular myocytes and Purkinje fibers. cvpharmacology.com The blockade of these channels reduces the influx of sodium ions into the cell during depolarization. cvpharmacology.com The interaction of recainam with the sodium channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). cvpharmacology.comfrontiersin.org Class I antiarrhythmic drugs, including recainam, generally exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. cvpharmacology.com This characteristic contributes to the drug's efficacy in managing tachyarrhythmias, where the channels spend more time in the open and inactivated states.
A direct consequence of fast sodium channel blockade by recainam is a reduction in the maximum upstroke velocity (Vmax) of the action potential's Phase 0. nih.govnih.gov Vmax is a key determinant of the conduction velocity of the cardiac impulse. cvpharmacology.com By decreasing Vmax, recainam slows down the propagation of electrical signals through the cardiac tissue. nih.govnih.gov Studies have demonstrated that recainam produces a concentration-dependent decrease in Vmax. nih.govnih.gov For instance, in isolated canine and rabbit myocardial fibers, recainam at a concentration of 300 microM resulted in a significant reduction in Vmax in both ventricular and atrial muscle. nih.gov This depression of Vmax is a hallmark of Class I antiarrhythmic agents and is central to their ability to interrupt reentrant arrhythmias. cvpharmacology.comwikipedia.org
Recainam's blockade of sodium channels is characterized by frequency- and use-dependence. nih.govnih.gov This means that the degree of channel blockade increases with higher heart rates (frequency-dependence) and with a greater number of channel activations (use-dependence). nih.gov At faster stimulation frequencies, there is less time for the drug to dissociate from the sodium channels between beats, leading to an accumulation of blocked channels and a more pronounced reduction in Vmax. nih.gov The rate of development of this use-dependent block for recainam has been described as slower than that of lidocaine (B1675312) but comparable to Class Ia agents like disopyramide (B23233) and procainamide. nih.gov This property makes recainam particularly effective in suppressing tachyarrhythmias while having a lesser effect at normal heart rates.
Unlike Class Ia antiarrhythmic agents such as procainamide, which prolong the action potential duration (APD), recainam does not exhibit this effect. nih.govahajournals.org In fact, studies in canine cardiac Purkinje fibers have shown that recainam can cause a concentration-dependent decrease in APD. nih.gov This lack of APD prolongation distinguishes recainam's electrophysiological profile. The shortening of the APD, combined with its potent Vmax depression, places recainam in a unique position among Class I agents, sharing characteristics with different subclasses. nih.gov
Frequency-Dependent and Use-Dependent Modulatory Effects
Electrophysiological Profiling in Isolated Cardiac Preparations
To further understand its mechanism of action, the electrophysiological effects of recainam have been extensively studied in isolated cardiac tissues, particularly canine cardiac Purkinje fibers.
In studies utilizing standard microelectrode techniques on canine cardiac Purkinje fibers, recainam has been shown to produce several key electrophysiological changes. nih.govnih.gov
Action Potential Parameters: Recainam, at concentrations ranging from 3 to 100 microM, leads to a concentration-dependent reduction in both the action potential duration (APD) and the maximal upstroke velocity (Vmax). nih.gov It also decreases membrane responsiveness. nih.gov
Effective Refractory Period: In Purkinje fibers, recainam markedly reduces the effective refractory period. nih.gov
Automaticity: The drug has been observed to depress phase 4 depolarization, particularly in the context of isoproterenol-induced automaticity in Purkinje fibers. nih.gov
Calcium Channel Effects: Importantly, recainam does not appear to have an effect on slow channel potentials that are induced by high concentrations of potassium and isoproterenol, indicating a lack of significant action on the slow calcium channels. nih.gov
The following table summarizes the concentration-dependent effects of recainam on Vmax and APD at 90% repolarization in canine Purkinje fibers, as reported in a study. nih.gov
| Recainam Concentration (microM) | % Decrease in Vmax (mean) | % Decrease in APD90 (mean) |
| 300 | 41% | 36% |
The data clearly illustrates the significant impact of recainam on the electrophysiological properties of cardiac Purkinje fibers, consistent with a potent Class I antiarrhythmic agent. nih.gov
Investigations in Rabbit Myocardial Fibers
Electrophysiological studies on isolated rabbit myocardial tissues have provided critical insights into the cellular effects of Recainam. Using standard microelectrode techniques, researchers have characterized the compound's impact on various cardiac cell types.
In preparations of rabbit heart, Recainam induces a concentration-dependent and frequency-dependent decrease in the maximal rate of rise of the action potential (Vmax), action potential amplitude, and overshoot potential. A study utilizing Recainam concentrations up to 300 µM demonstrated significant effects on both atrial and ventricular muscle, as well as Purkinje fibers. In ventricular and atrial muscle, this concentration led to a substantial reduction in Vmax without altering the action potential duration (APD) or the effective refractory period (ERP). However, in Purkinje fibers, Recainam not only decreased Vmax but also markedly shortened both the APD and the ERP. nih.gov
Furthermore, investigations showed that Recainam had no significant effect on the sinoatrial node or on slow-channel potentials that are dependent on calcium currents. nih.gov This highlights the drug's specificity for fast sodium channels over slow calcium channels. An important finding was the depression of phase 4 depolarization in Purkinje fibers where automaticity was induced by isoproterenol, indicating an effect on abnormal impulse generation. nih.gov
| Tissue Type (Rabbit) | Parameter | Effect at 300 µM Recainam | Significance (p-value) |
|---|---|---|---|
| Ventricular Muscle | Vmax | -51% | <0.001 |
| APD / ERP | No Change | N/A | |
| Atrial Muscle | Vmax | -44% | <0.001 |
| APD / ERP | No Change | N/A | |
| Purkinje Fibers | Vmax | -41% | <0.01 |
| APD at 90% Repolarization | -36% | <0.01 | |
| Effective Refractory Period (ERP) | -34% | <0.01 |
Modulation of Cardiac Conduction Parameters (e.g., AH and HV intervals, QRS duration)
The primary electrophysiological action of Recainam—slowing conduction—is reflected in specific changes to cardiac conduction intervals measured during electrophysiological studies. These intervals, including the AH interval (representing atrioventricular [AV] nodal conduction), the HV interval (representing His-Purkinje system conduction), and the QRS duration (representing ventricular depolarization), are all significantly prolonged by the drug. umich.edunih.gov
Clinical studies have quantified these effects. Intravenous administration of Recainam produced a generalized slowing of intracardiac conduction. nih.gov One study reported a 10% increase in the intranodal conduction time (AH interval) and a 31% increase in the infranodal conduction time (HV interval). nih.govscispace.com Another study corroborated these findings, showing significant prolongation of both AH and HV intervals. umich.edu
This slowing of conduction through the ventricles is also evident on the surface electrocardiogram (ECG) as a widening of the QRS complex. umich.edu The prolongation of the PR interval is also observed, which is a composite effect of the slowed conduction in the atria and the AV node (AH interval). umich.edu These effects confirm that Recainam's predominant action in a clinical setting is consistent with its Class IC properties, slowing conduction time without substantially altering refractoriness in most tissues. umich.edu
| Conduction Parameter | Baseline Value (mean ± SEM/SD) | Value with Recainam (mean ± SEM/SD) | Percentage Change |
|---|---|---|---|
| Intraatrial Conduction Time (ms) | 38.8 ± 2.8 | 53.0 ± 5.4 | +44% nih.gov |
| AH Interval (ms) | 102.0 ± 5.5 | 112.1 ± 5.2 | +10% nih.gov |
| HV Interval (ms) | 53.1 ± 3.0 | 70.7 ± 3.8 | +31% nih.gov |
| QRS Duration (s) | 0.11 ± 0.02 | 0.13 ± 0.02 | +18% umich.edu |
Downstream Cellular Pathway Perturbations
The molecular action of this compound is primarily targeted at the voltage-gated sodium channels on the cardiomyocyte membrane. The most direct downstream consequence of this interaction is the perturbation of the cellular depolarization process.
By binding to and blocking the fast sodium channels, Recainam inhibits the rapid influx of sodium ions that constitutes phase 0 of the cardiac action potential. cvpharmacology.comnih.gov This blockade directly results in a decreased Vmax, the key finding in both preclinical and clinical investigations. nih.govnih.gov This action is the central perturbation from which its antiarrhythmic effects are derived. The drug exhibits use-dependent block, meaning its channel-blocking effect is more pronounced at faster heart rates, a characteristic feature of Class I antiarrhythmic agents. cvpharmacology.comnih.gov
Beyond the immediate effect on phase 0, Recainam has been shown to influence other cellular electrophysiological events. In isolated canine Purkinje fibers, Recainam was found to depress phase 4 diastolic depolarization, particularly when automaticity was enhanced by isoproterenol. nih.gov Phase 4 depolarization is driven by "funny" currents and other pacemaker currents, and its suppression by Recainam suggests an ability to inhibit abnormal automaticity, a mechanism that can initiate arrhythmias. cvpharmacology.com
It is also noteworthy that the downstream effects of Recainam appear to be highly specific. Studies have shown it has little to no effect on slow-channel potentials, which are mediated by L-type calcium channels. nih.gov This indicates that its mechanism does not significantly involve the perturbation of intracellular calcium signaling pathways that are modulated by other classes of antiarrhythmic drugs. Therefore, the downstream cellular pathway perturbations caused by Recainam are predominantly confined to the direct and indirect consequences of sodium channel blockade.
Iv. Pharmacokinetic and Biotransformation Research Preclinical Focus
Absorption and Distribution Kinetics in Experimental Animal Models
Research into the pharmacokinetic profile of recainam (B1212388) in various preclinical animal models has revealed significant species-dependent differences in its absorption and distribution. These studies are crucial for understanding the compound's behavior and for selecting appropriate animal models for further investigation.
The systemic exposure to recainam has been compared across several species, including mice, rats, rabbits, dogs, and rhesus monkeys. nih.gov Bioavailability was found to be nearly complete in dogs and rhesus monkeys, whereas it was 51% in rats. nih.gov In rabbits, non-linear kinetics between oral and intravenous administration prevented a precise estimation of bioavailability. nih.gov
Plasma dose proportionality was observed to be linear in dogs for oral doses and in rhesus monkeys for intravenous doses. nih.gov However, a greater than proportional increase in the plasma area under the curve (AUC) was noted in mice, rats, and rabbits at higher oral dose ranges. nih.gov The terminal elimination half-life of recainam was relatively consistent across species, ranging from 1 to 5 hours in laboratory animals. nih.gov
Plasma clearance of recainam following an intravenous dose was high in rats and rabbits (4.9-5.2 L/kg/h) and lower in dogs and rhesus monkeys (0.4-1.9 L/kg/h). nih.gov In dogs, the maximum plasma concentration (Cmax) and AUC were nearly identical after single or multiple oral doses over 21 days, indicating no significant accumulation. nih.gov Comparative analysis suggests the pharmacokinetic profile of recainam in dogs most closely resembles that observed in humans. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Recainam in Experimental Animal Models
| Parameter | Mouse | Rat | Rabbit | Dog | Rhesus Monkey |
|---|---|---|---|---|---|
| Bioavailability | N/A | 51% | N/A | ~100% | ~100% |
| Terminal Elimination t1/2 | 1-5 h | 1-5 h | 1-5 h | 1-5 h | 1-5 h |
| Plasma Clearance (IV) | N/A | 4.9-5.2 L/kg/h | 4.9-5.2 L/kg/h | 0.4-1.9 L/kg/h | 0.4-1.9 L/kg/h |
| Dose Proportionality | Non-linear (Oral) | Non-linear (Oral) | Non-linear (Oral) | Linear (Oral) | Linear (IV) |
Data sourced from a comparative pharmacokinetic study. nih.gov
The distribution of recainam within the body has been characterized by its steady-state volume of distribution (Vss). In laboratory animals, the Vss was found to be two to five times larger than the total body water. nih.gov This suggests that the compound distributes extensively into tissues outside of the plasma. Furthermore, recainam exhibits very poor binding to serum proteins across all tested species, including rodents, rabbits, dogs, and rhesus monkeys, with bound fractions ranging from only 10% to 45%. nih.gov This low level of protein binding contributes to its wide distribution into various tissues.
Quantitative Analysis of Systemic Exposure
Metabolic Fate and Enzymatic Transformations
The biotransformation of recainam is a key determinant of its pharmacokinetic profile, with significant metabolism observed in preclinical species.
Evidence suggests that recainam undergoes extensive metabolism, which varies by species. A study in rhesus monkeys showed that six hours after administration, the parent recainam compound accounted for only 10% of the total radioactivity in the plasma, indicating the formation of a significant number of metabolites. nih.gov In contrast, in humans, the parent compound represented 70% of plasma radioactivity at the same time point. nih.gov While this highlights the occurrence of substantial Phase I and/or Phase II metabolism, particularly in non-human primates, the specific chemical structures of these metabolites have not been detailed in the referenced literature.
The biotransformation of many pharmaceutical compounds is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are central to Phase I metabolism. srce.hrnih.gov While it is likely that CYP enzymes are involved in the metabolism of recainam, specific studies identifying the particular CYP isozymes (e.g., CYP3A4, CYP2D6) responsible for its transformation were not found in the available search results.
The metabolic stability of a compound can be assessed using in vitro systems such as liver microsomes or hepatocytes to predict its in vivo hepatic clearance. srce.hrnih.govnuvisan.com These assays measure parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr However, specific data from in vitro metabolic stability studies of recainam using these systems were not available in the provided search results.
Role of Specific Cytochrome P450 Enzymes (CYPs) and Other Metabolizing Enzymes
Excretion Pathways and Clearance Mechanisms in Preclinical Species
The elimination of Recainam hydrochloride from the body in non-human species occurs through a combination of metabolic processes and direct excretion, with notable variations observed across different animal models. Studies involving radiolabeled Recainam ([14C]recainam-HCl) have been instrumental in delineating these pathways.
Following administration, radioactivity is predominantly excreted in the urine for most laboratory species, including mice, dogs, and rhesus monkeys. nih.gov The rat is a notable exception, where excretion patterns differ. nih.gov Recainam undergoes extensive metabolism in all studied animal species. nih.gov Consequently, the amount of unchanged drug excreted is only a fraction of the total dose. In rodents and rhesus monkeys, the urinary excretion of unchanged Recainam accounted for 23-36% of an intravenous dose and a much smaller 3-7% of an oral dose, highlighting significant presystemic biotransformation. nih.gov
The metabolic profile in excreta also shows species-specific differences. In mice and rats, the primary metabolites found in urine and feces are m- and p-hydroxyrecainam. nih.gov In contrast, the urine of dogs and rhesus monkeys contains desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid as the predominant metabolites. nih.gov Further analysis has revealed that these hydroxylated metabolites can be conjugated to varying degrees depending on the species; such conjugates were detected in the urine of mice, dogs, and monkeys, but were absent in rat excreta. nih.gov
| Species | Primary Excretion Route | Urinary Excretion of Unchanged Drug (% of IV Dose) | Plasma Clearance (L/kg·h) | Major Metabolites Identified |
|---|---|---|---|---|
| Mouse | Urine nih.gov | 23-36% (Rodents) nih.gov | Not Specified | m-hydroxyrecainam, p-hydroxyrecainam nih.gov |
| Rat | Feces (exception to others) nih.gov | 23-36% (Rodents) nih.gov | 4.9-5.2 nih.gov | m-hydroxyrecainam, p-hydroxyrecainam nih.gov |
| Rabbit | Not Specified | Not Specified | 4.9-5.2 nih.gov | Not Specified |
| Dog | Urine nih.gov | Not Specified | 0.4-1.9 nih.gov | desisopropylrecainam, dimethylphenylaminocarboxylamino propionic acid nih.gov |
| Rhesus Monkey | Urine nih.gov | 23-36% nih.gov | 0.4-1.9 nih.gov | desisopropylrecainam, dimethylphenylaminocarboxylamino propionic acid nih.gov |
Pharmacokinetic Modeling and Simulation in Non-Human Systems
Pharmacokinetic (PK) modeling and simulation are essential tools for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) and for predicting its behavior across species. verisimlife.com For Recainam, pharmacokinetic profiles have been compared across mice, rats, rabbits, dogs, and rhesus monkeys to understand species differences and to establish a basis for extrapolation. nih.gov Such studies often employ compartmental or non-compartmental models to analyze plasma concentration-time data. verisimlife.com
Significant differences in pharmacokinetic parameters have been observed among preclinical species. nih.gov For instance, the oral bioavailability of Recainam was found to be nearly complete in dogs and rhesus monkeys, but lower in rats (51%). nih.gov The kinetics of the drug also differ; linear plasma dose proportionality was observed in dogs and rhesus monkeys within specific dose ranges, whereas mice, rats, and rabbits showed a greater than proportional increase in plasma area under the curve (AUC) with increasing oral doses, suggesting non-linear kinetics, possibly due to saturation of clearance mechanisms. nih.govresearchgate.net
The terminal elimination half-life (t1/2) of Recainam was relatively consistent, ranging from 1 to 5 hours across the laboratory animals studied. nih.gov The steady-state volume of distribution was reported to be two to five times larger than the total body water in these animals, and the drug exhibited poor binding (10-45%) to serum proteins across all tested species. nih.gov
These preclinical PK data are foundational for allometric scaling, a mathematical modeling technique that relates pharmacokinetic parameters to body weight across species to predict human pharmacokinetics. researchgate.netresearchgate.net The pharmacokinetic profile of Recainam in dogs was noted to most closely resemble that observed in humans, making the dog a potentially more predictive model for this compound. nih.gov Physiologically based pharmacokinetic (PBPK) modeling, which uses physiological and anatomical data to simulate drug disposition, represents a more mechanistic approach to interspecies scaling and understanding drug behavior. frontiersin.orgfrontiersin.org
| Parameter | Mouse | Rat | Rabbit | Dog | Rhesus Monkey |
|---|---|---|---|---|---|
| Oral Bioavailability (%) | Not Specified | 51 nih.gov | Not Determined (Non-linear kinetics) nih.gov | ~100 nih.gov | ~100 nih.gov |
| Terminal Elimination Half-life (h) | 1-5 (range for lab animals) nih.gov | 1-5 (range for lab animals) nih.gov | 1-5 (range for lab animals) nih.gov | 1-5 (range for lab animals) nih.gov | 1-5 (range for lab animals) nih.gov |
| Serum Protein Binding (%) | 10-45 (range for rodents) nih.gov | 10-45 (range for rodents) nih.gov | 10-45 nih.gov | 10-45 nih.gov | 10-45 nih.gov |
| Dose Proportionality | Non-linear nih.gov | Non-linear nih.gov | Non-linear nih.gov | Linear nih.gov | Linear nih.gov |
V. Structure Activity Relationship Sar and Computational Studies of Recainam Hydrochloride
Elucidation of Key Structural Determinants for Ion Channel Modulation
The modulation of ion channels by a drug is a highly specific process governed by the three-dimensional structure of both the molecule and its binding site on the channel protein. nih.gov For Class I antiarrhythmic drugs like Recainam (B1212388), the primary target is the voltage-gated sodium channel (Nav). nih.govpharmacologyeducation.org The interaction between the drug and the channel is a dynamic process that can be influenced by the conformational state of the channel (resting, open, or inactivated). frontiersin.org
The structure of Recainam, a phenylurea derivative, contains several key features that are critical for its activity:
Aromatic Rings: The presence of aromatic systems is a common feature in many sodium channel blockers. These rings are believed to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the channel pore. youtube.com
Urea (B33335) Moiety: The urea group is capable of forming hydrogen bonds, which can serve as crucial anchor points to the protein, enhancing the affinity and specificity of the binding.
Amine Group: A protonatable amine is a characteristic feature of most local anesthetic-type antiarrhythmic drugs. At physiological pH, this group is charged and is thought to interact with negatively charged amino acid residues in the channel's inner pore, a key interaction for channel blockade.
While direct experimental structures of Recainam bound to a sodium channel are not available, insights can be drawn from studies on similar drugs and general models of ligand-gated ion channels. nih.gov The interaction is often state-dependent, meaning the drug may have different affinities for the channel depending on whether it is in the resting, open, or inactivated state.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov
To build a QSAR model, the chemical structure of a molecule is converted into a set of numerical values known as descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like Recainam and its analogues, a range of descriptors would be calculated:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-based interactions.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is critical for a drug's ability to cross cell membranes and access its binding site within the ion channel.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. Steric properties determine how well the drug fits into its binding pocket.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
A hypothetical table of descriptors for a series of Recainam analogues might look like this:
| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
| Recainam | 3.5 | 350.5 | 58.2 | 0.5 |
| Analogue 1 | 3.2 | 336.4 | 62.1 | 1.2 |
| Analogue 2 | 4.1 | 364.6 | 55.8 | 0.3 |
| Analogue 3 | 3.8 | 358.5 | 59.5 | 0.8 |
This table is illustrative and does not represent actual experimental data.
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net The goal is to create an equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents coefficients and D represents the descriptor values.
The quality and predictive power of a QSAR model must be rigorously validated. nih.govresearchgate.net This involves several statistical measures: uniroma1.itnih.govresearchgate.net
Coefficient of determination (R²): This indicates how well the model fits the training data.
Cross-validation (Q²): Typically using the leave-one-out method, this assesses the model's internal predictive ability.
External validation: The model's ability to predict the activity of an external set of compounds (a test set) that was not used in model development is evaluated using the predictive R² (R²_pred).
A robust QSAR model for Recainam analogues would allow researchers to computationally screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. github.com
Derivation of Physicochemical Descriptors
Molecular Docking and Dynamics Simulations
To gain a more detailed, three-dimensional understanding of how Recainam hydrochloride interacts with its target, molecular modeling techniques such as docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. scirp.orgjpionline.org In the case of Recainam, the ligand would be docked into a model of the cardiac sodium channel. Since high-resolution crystal structures of human cardiac sodium channels are challenging to obtain, homology models based on related bacterial or mammalian channel structures are often used. frontiersin.org
The docking process would involve:
Preparation of the ligand and receptor: This includes adding hydrogen atoms, assigning charges, and defining the binding site.
Sampling of ligand conformations and orientations: The docking algorithm explores various possible binding poses within the defined site.
Scoring and ranking of poses: The poses are evaluated using a scoring function that estimates the binding affinity.
The results of a docking study would reveal key interactions, such as: youtube.comnih.govunpad.ac.idvolkamerlab.org
| Interaction Type | Potential Interacting Residues in Nav Channel |
| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Phenylalanine, Leucine, Isoleucine, Valine |
| Electrostatic Interactions | Aspartate, Glutamate (with the protonated amine) |
This table is based on general principles of protein-ligand interactions and known features of sodium channel binding sites. researchgate.net
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-receptor complex over time. github.ionih.govmdpi.com An MD simulation would be set up by placing the docked Recainam-channel complex in a simulated physiological environment (water, ions). arxiv.orgkashanu.ac.ir The simulation then calculates the movements of every atom in the system over a period of nanoseconds to microseconds.
MD simulations can provide insights into: nih.govmdpi.commdpi.com
Stability of the binding pose: The simulation can confirm whether the interactions predicted by docking are stable over time.
Conformational changes: It can reveal how the binding of Recainam might induce or stabilize certain conformations of the channel, which is key to its modulatory effect. nih.gov
Role of water molecules: MD can show the role of water molecules in mediating interactions between the drug and the protein.
Binding and unbinding pathways: With advanced simulation techniques, it may be possible to simulate the process of the drug entering and leaving the binding site.
These computational approaches, from SAR and QSAR to docking and MD simulations, are integral to modern drug discovery and provide a powerful framework for understanding the molecular basis of this compound's antiarrhythmic activity. plos.org
Ligand-Target Interaction Analysis
De Novo Design and Virtual Screening for Novel this compound Derivatives
De novo design and virtual screening represent two key computational strategies for identifying novel molecules with therapeutic potential. These methods are particularly valuable for exploring vast chemical spaces to discover new scaffolds or optimize existing ones, such as that of Recainam.
De Novo Design
De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the specific geometric and chemical requirements of a biological target. schrodinger.comfrontiersin.org This process can be broadly categorized into two approaches: ligand-based and structure-based. In the context of Recainam, a Class I antiarrhythmic, the primary target is the voltage-gated sodium channel. cvpharmacology.com
If the three-dimensional structure of the sodium channel's binding site for Recainam is known, structure-based de novo design algorithms can be employed. These programs "grow" molecules within the binding pocket, atom by atom or fragment by fragment, optimizing for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with key amino acid residues. researchgate.net The goal is to generate entirely new chemical entities that are structurally distinct from Recainam but maintain or enhance its sodium channel-blocking activity.
Virtual Screening
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org This method significantly reduces the cost and time associated with high-throughput screening in the lab. For Recainam derivatives, a typical virtual screening workflow would involve several steps, as outlined in the table below.
| Step | Description | Method/Tool Example | Objective |
|---|---|---|---|
| 1. Library Preparation | Acquisition and preparation of large compound databases (e.g., ZINC, Enamine) by generating 3D conformations and assigning appropriate chemical properties. nih.gov | LigPrep, Open Babel | To create a diverse and high-quality set of molecules for screening. |
| 2. Target Preparation | If a structure of the sodium channel is available, it is prepared for docking by adding hydrogens, assigning charges, and defining the binding site. | Protein Preparation Wizard (Schrödinger) | To create a realistic model of the biological target. |
| 3. Docking and Scoring | Each molecule in the library is computationally "docked" into the target binding site. A scoring function then estimates the binding affinity. chemrxiv.org | AutoDock, Glide, GOLD | To predict the binding pose and affinity of each compound. |
| 4. Filtering and Hit Selection | Compounds are ranked by their docking scores. Further filtering based on drug-like properties (e.g., Lipinski's Rule of Five) and visual inspection is performed to select a smaller subset of "hits." | Custom scripts, Canvas | To prioritize the most promising candidates for experimental testing. |
This process can identify novel scaffolds that could serve as starting points for new antiarrhythmic drugs inspired by Recainam's mechanism of action.
Pharmacophore Modeling and Ligand-Based Design Approaches
In the absence of a high-resolution structure of the biological target, ligand-based methods become indispensable. nih.govnih.gov These approaches leverage the chemical information from a set of known active molecules, such as Recainam and other Class I antiarrhythmics, to infer the necessary features for biological activity.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target and trigger a biological response. researchgate.net For Recainam and its analogs, a pharmacophore model would define the spatial arrangement of key chemical features necessary for sodium channel blockade.
The process involves aligning a set of active antiarrhythmic compounds and identifying common chemical features. nih.gov These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive Ionizable (PI) or Cationic centers
A hypothetical pharmacophore model for a Recainam-like sodium channel blocker is presented in the table below.
| Feature | Description | Potential Corresponding Moiety in Recainam |
|---|---|---|
| Aromatic Ring (AR) | Provides hydrophobic and potential π-π stacking interactions within the binding site. | The aniline (B41778) ring structure. |
| Positive Ionizable (PI) | A feature, typically a basic amine, that is protonated at physiological pH and can form crucial electrostatic interactions. | The tertiary amine in the piperidine (B6355638) ring. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond. | The carbonyl oxygen of the amide group. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom, capable of donating a hydrogen bond. | The amide N-H group. |
| Hydrophobic Group (HY) | An aliphatic or aromatic group that can engage in van der Waals interactions. | The piperidine ring and associated alkyl groups. |
Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large compound databases, identifying molecules that possess the required features in the correct spatial orientation, even if their underlying chemical scaffolds are different from Recainam. mdpi.com
Ligand-Based Design and QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govfiveable.me For Recainam derivatives, a QSAR model could predict the antiarrhythmic potency based on calculated molecular descriptors.
The development of a QSAR model involves:
Data Collection: Assembling a dataset of Recainam analogs with their experimentally measured biological activities (e.g., IC₅₀ for sodium channel blockade).
Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that describe its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the biological activity. fiveable.me
Validation: Rigorously testing the model's predictive power using both internal and external sets of compounds.
A validated QSAR model can be used to predict the activity of newly designed, virtual Recainam derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. nih.gov This iterative cycle of design, prediction, and synthesis is a cornerstone of modern medicinal chemistry for lead optimization.
Vi. Advanced Analytical Methodologies for Recainam Hydrochloride Characterization
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical substances due to its high resolution, sensitivity, and precision. nih.govgyanvihar.org A stability-indicating HPLC method is crucial for separating and quantifying Recainam (B1212388) hydrochloride from any potential degradation products or impurities.
The initial phase of method development focuses on establishing a reliable and efficient separation of the target analyte. For a compound like Recainam hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically the approach of choice. neuroquantology.com
The process begins with the selection of an appropriate stationary phase, or column. Columns such as a C8 or C18 are commonly used for the analysis of polar to moderately non-polar pharmaceutical hydrochlorides. nih.govresearchgate.net The selection of the mobile phase is equally critical and usually consists of a mixture of an aqueous buffer and an organic modifier. gyanvihar.org For this compound, initial trials might involve a phosphate (B84403) buffer to control the pH and an organic solvent like acetonitrile (B52724) or methanol. nih.govneuroquantology.com The pH of the buffer is a key parameter, as it can influence the ionization state and retention of the analyte, thereby affecting peak shape and selectivity. gyanvihar.org
Detection is most commonly achieved using an Ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance, which is determined by scanning the UV spectrum of a standard solution. neuroquantology.com The diluent for preparing standard and sample solutions is chosen based on the solubility of the analyte to ensure complete dissolution without reacting with the compound. gyanvihar.org
Optimization is a systematic process to fine-tune the chromatographic conditions to achieve the desired performance, characterized by good resolution, sharp and symmetrical peaks, and a reasonable analysis time. researchgate.net Key parameters that are manipulated during optimization include the mobile phase composition, pH, flow rate, and column temperature. mostwiedzy.pldergipark.org.tr
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is adjusted. Increasing the percentage of the organic solvent generally decreases the retention time of the analyte in reverse-phase chromatography. libretexts.org
pH of the Mobile Phase: Small adjustments to the pH can significantly impact the retention time and peak shape of ionizable compounds. For a hydrochloride salt, maintaining a consistent and optimal pH is crucial for reproducible results. dergipark.org.tr
Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. While a higher flow rate shortens the run time, it can also lead to an increase in backpressure and a decrease in peak resolution. neuroquantology.com
Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times and can improve peak shape and selectivity. neuroquantology.com
The goal is to find a set of conditions that provides a robust separation, where the peak for this compound is well-resolved from other components in the sample matrix.
Table 1: Illustrative Example of HPLC Parameter Optimization Trials
| Trial | Column | Mobile Phase (Buffer:Organic) | Flow Rate (mL/min) | Observation |
| 1 | C18 (150 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.0):Methanol (60:40) | 1.0 | Broad peak, long retention time |
| 2 | C18 (150 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.0):Acetonitrile (60:40) | 1.0 | Improved peak shape, better retention |
| 3 | C8 (100 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 2.5):Acetonitrile (50:50) | 1.2 | Symmetrical peak, acceptable retention |
| 4 | C8 (100 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 2.5):Acetonitrile (50:50) | 1.0 | Optimal peak symmetry and resolution |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Conference on Harmonization (ICH). nih.gov
Linearity: This parameter establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. Linearity is assessed by analyzing a series of solutions of known concentrations and plotting the instrument response against concentration. The correlation coefficient (R²) should ideally be close to 0.999. nih.govneuroquantology.com
Precision: The precision of an analytical method describes the closeness of repeated individual measurements. It is typically evaluated at two levels:
Repeatability (Intra-day precision): Assesses the variation in results within a short period, under the same operating conditions. neuroquantology.com
Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory but on different days, with different analysts, or on different equipment. neuroquantology.com Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements, with a value of less than 2% being generally acceptable. researchgate.net
Accuracy: This parameter measures the closeness of the experimental value to the true or accepted value. It is often determined by a recovery study, where a known amount of pure drug substance is added to a placebo or sample mixture, and the amount recovered is calculated. nih.gov Recoveries are typically expected to be within 98-102%. researchgate.net
Table 2: Illustrative Validation Data for a Hypothetical this compound HPLC Method
| Validation Parameter | Measurement | Typical Acceptance Criteria | Illustrative Result |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Range | Defined concentration range | 10-100 µg/mL | |
| Precision | Repeatability (%RSD) | ≤ 2% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2% | 1.10% | |
| Accuracy | % Recovery | 98.0% - 102.0% | 99.5% - 101.2% |
This table contains hypothetical data for illustrative purposes.
Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal use. ajptr.com To test for robustness, minor changes are made to parameters such as:
Mobile phase flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic solvent)
pH of the buffer (e.g., ± 0.1 pH units)
Column temperature (e.g., ± 2 °C)
The effect of these changes on chromatographic parameters like retention time, peak area, and tailing factor is evaluated. nih.gov The method is considered robust if the results remain within acceptable limits despite these variations. ajptr.com
Table 3: Example of a Robustness Study for a Hypothetical HPLC Method
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor |
| Nominal Condition | - | 4.52 | 1.1 |
| Flow Rate | 0.9 mL/min | 4.98 | 1.1 |
| 1.1 mL/min | 4.11 | 1.1 | |
| Mobile Phase pH | pH 2.4 | 4.50 | 1.2 |
| pH 2.6 | 4.55 | 1.1 | |
| % Organic | 48% | 4.75 | 1.1 |
| 52% | 4.31 | 1.2 |
This table is for illustrative purposes only.
Validation of Linearity, Precision, and Accuracy for Research Applications
Spectroscopic Techniques for Structural Elucidation and Quantification
While chromatography is excellent for quantification and separation, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules. researchgate.netseppic.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. cas.cznih.gov It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. ebsco.com When placed in a strong magnetic field, these nuclei can absorb energy from radiofrequency waves, leading to a resonance signal. ebsco.com
The NMR spectrum provides detailed information about the molecular structure:
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. The area under a proton NMR signal is proportional to the number of protons it represents. researchgate.net
Spin-Spin Coupling: The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring nuclei, helping to establish the connectivity of atoms within the molecule. ebsco.com
For this compound, ¹H NMR and ¹³C NMR would be used to confirm its identity and structure. The ¹H NMR spectrum would verify the number and types of hydrogen atoms (e.g., aromatic, aliphatic, N-H), while the ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. This comprehensive structural fingerprint is crucial for confirming the molecular structure of the synthesized compound. cas.cz
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry stands as a definitive technique for the structural elucidation and purity verification of this compound. Its high sensitivity and specificity allow for the precise determination of molecular weight and the identification of metabolites and impurities, even at trace levels.
Detailed Research Findings: Research on the metabolic disposition of recainam has demonstrated the utility of mass spectral analysis for structural confirmation. nih.gov In studies comparing the metabolism of recainam across different species, including humans, mass spectrometry was employed to positively identify the structure of its urinary metabolites. nih.gov This process is crucial for understanding the biotransformation of the drug and for identifying potential impurities that may arise from degradation or manufacturing processes.
The identification process via MS involves ionizing the Recainam molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular ion peak confirms the molecular weight of the parent compound (exact mass: 299.1764). medkoo.com Further fragmentation of the molecular ion produces a unique pattern of daughter ions, which provides a "fingerprint" of the molecule's structure. By analyzing these fragmentation patterns, chemists can confirm the identity of Recainam and elucidate the structures of unknown related substances, such as metabolites.
For instance, the structural confirmation of metabolites like desisopropylrecainam and p-hydroxyrecainam was accomplished through mass spectral analysis. nih.gov The detection of these metabolites confirms that MS can distinguish between the parent drug and closely related structural analogs, a key aspect of purity assessment. The presence of unexpected ions in a mass spectrum can indicate the presence of impurities, which can then be identified and quantified. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful combination for purity assessment, as it separates the components of a mixture before they enter the mass spectrometer, allowing for the individual analysis of the parent compound and any associated impurities. thermofisher.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Research Settings
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique in pharmaceutical research for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. technologynetworks.com The application of this technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mrclab.com
Detailed Research Findings: The chemical structure of this compound contains a phenylurea moiety, which incorporates a benzene (B151609) ring—a chromophore that absorbs ultraviolet light. This structural feature suggests that this compound is amenable to analysis by UV-Vis spectrophotometry. ncats.io However, based on a review of available scientific literature, specific studies detailing a validated UV-Vis spectrophotometric method for the routine quantification of this compound in research settings are not prominently published.
In a research context, a UV-Vis method for this compound would first involve determining its wavelength of maximum absorbance (λmax). A standard solution of this compound would be scanned across the UV range (typically 200-400 nm) to identify the wavelength at which it absorbs most strongly, ensuring maximum sensitivity. denovix.com Once the λmax is established, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve would then be used to determine the concentration of unknown samples containing this compound. The technique is valued for its simplicity, speed, and cost-effectiveness, making it suitable for various research applications, including concentration determination in dissolution studies or formulation development. thermofisher.com
Electroanalytical Methods for this compound Detection
Electroanalytical methods are a category of analytical techniques that use the relationship between electrical properties (such as potential, current, or charge) and the concentration of an analyte in a solution. unimed.edu.ngfiveable.me These methods, which include techniques like voltammetry and potentiometry, are known for their high sensitivity, rapid analysis times, and relatively low cost.
Detailed Research Findings: The molecular structure of this compound contains functional groups, such as the secondary amine and the urea (B33335) group, which could potentially be electrochemically active (i.e., capable of being oxidized or reduced at an electrode surface). This suggests the theoretical possibility of developing electroanalytical methods for its detection. Techniques such as cyclic voltammetry could be used to investigate the redox behavior of the molecule, while methods like differential pulse voltammetry could be optimized for sensitive quantification. ethernet.edu.et
Despite this potential, a search of the published scientific literature did not yield specific studies focused on the development or application of electroanalytical methods for the detection and quantification of this compound. The development of such a method would involve a systematic study of the compound's electrochemical behavior under various conditions (e.g., pH, supporting electrolyte, and electrode material) to establish optimal parameters for a sensitive and selective analysis.
Vii. Innovative Preclinical Research Models and Methodologies for Recainam Hydrochloride
In Vitro Electrophysiological Assays
In vitro assays are fundamental for dissecting the molecular and cellular mechanisms of a drug. They offer high-throughput capabilities and precise control over the experimental environment to study the direct effects of a compound on cardiac cells and their components.
The patch-clamp technique is a powerful electrophysiological tool for investigating the interaction of a drug with specific ion channels, the proteins that govern the heart's electrical activity. researchgate.net This methodology allows for the recording of ionic currents flowing through single channels or across the entire membrane of a cell. researchgate.net
To study a compound like Recainam (B1212388) hydrochloride, researchers often use cell lines (e.g., HEK293 or CHO cells) that have been genetically engineered to express a specific type of recombinant ion channel, such as the voltage-gated sodium channels critical for cardiac function. nih.govmaxcyte.com This approach allows for the isolation and characterization of the drug's effect on a single channel subtype, free from the complexities of a native cardiac cell with multiple channel types. nih.gov Using the whole-cell patch-clamp configuration, researchers can measure changes in channel kinetics, such as activation and inactivation, in the presence of Recainam hydrochloride. nih.govfrontiersin.org This technique is essential for determining the precise molecular target of the drug and for classifying its antiarrhythmic properties, such as identifying it as a Class I agent that targets sodium channels. frontiersin.orgmedchemexpress.com Automated patch-clamp systems have further enhanced the throughput of this technique, enabling the rapid screening of numerous ion channel variants. maxcyte.com
Multi-electrode array (MEA) technology provides a platform for studying the electrical activity of a network of cells. axionbiosystems.comharvardbioscience.com In this system, cardiomyocytes (heart muscle cells), often derived from human induced pluripotent stem cells (iPSCs), are cultured on a dish embedded with a grid of microelectrodes. harvardbioscience.comelixirgensci.com These electrodes non-invasively record extracellular field potentials, which reflect the collective firing of the cell population. axionbiosystems.com
This methodology is invaluable for assessing how a compound like this compound affects the functional properties of a cardiac cell network. harvardbioscience.com Researchers can analyze various parameters in real-time, including beat rate, field potential duration, and conduction velocity across the cell layer. aesnet.org MEA studies can reveal important network-level effects, such as the potential for a drug to alter synchronicity or induce pro-arrhythmic patterns, which might not be apparent from single-cell studies. axionbiosystems.comelixirgensci.com The high-throughput nature of MEA systems, available in multi-well formats, makes them suitable for screening and profiling compounds during the early stages of drug discovery. harvardbioscience.com
Patch Clamp Techniques on Recombinant Ion Channels
Isolated Organ and Tissue Perfusion Systems
Moving from the cellular to the tissue and organ level, isolated preparations provide insights into a drug's effects within a more integrated biological context, while still maintaining experimental control outside of a living animal.
The Langendorff apparatus is a classic experimental model used to study the function of an isolated mammalian heart (e.g., from a rat, guinea pig, or rabbit). adinstruments.comijbcp.com In this system, the heart is removed from the animal and perfused retrogradely via the aorta with an oxygenated, nutrient-rich solution. nih.gov This method maintains the heart's viability and allows it to continue beating spontaneously. nih.gov
This preparation is exceptionally well-suited for the electrophysiological assessment of pharmacological agents like this compound. nih.gov Researchers can measure a variety of parameters, including a surface electrocardiogram (ECG), heart rate, and coronary flow. norecopa.no By infusing this compound into the perfusate, its direct effects on cardiac rhythm, conduction intervals (like the PR and QRS intervals), and the emergence of arrhythmias can be investigated in the whole organ without confounding systemic influences like nerve signals or hormones. nih.govnorecopa.no
To investigate the direct effects of a drug on specific cardiac tissues, researchers utilize preparations of isolated myocardium, such as ventricular muscle strips or cardiac Purkinje fibers. nih.govresearchgate.net These tissues can be mounted in a chamber and superfused with a physiological solution, allowing for the measurement of both mechanical and electrical properties. researchgate.net
Studies on this compound have employed canine cardiac Purkinje fibers to clarify its cellular electrophysiologic mechanism. nih.gov Using standard microelectrode techniques, these experiments demonstrated that this compound produces a concentration-dependent effect on the cardiac action potential. nih.gov Specifically, it was found to decrease the action potential duration (APD) and the maximal upstroke velocity (Vmax). nih.gov The reduction in Vmax was shown to be use-dependent, meaning the block becomes more pronounced at higher stimulation frequencies. nih.gov This profile, sharing characteristics with multiple Class I subclasses, highlights the unique electrophysiological signature of Recainam. nih.gov
Table 1: Electrophysiological Effects of Recainam on Canine Cardiac Purkinje Fibers
| Concentration (µM) | Effect on Action Potential Duration (APD) | Effect on Maximal Upstroke Velocity (Vmax) | Key Observation |
|---|
Langendorff Heart Preparations for Electrophysiological Assessment
In Vivo Animal Models for Mechanistic Investigation
In vivo animal models are crucial for understanding how a drug behaves in a complete, living physiological system. nih.govnih.gov These models integrate the complex interplay between drug absorption, distribution, metabolism, and excretion (ADME) with its pharmacodynamic effects. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lidocaine (B1675312) |
| Disopyramide (B23233) |
| Procainamide |
| Vernakalant |
Electrophysiological Characterization in Cardiac Animal Models
The electrophysiological effects of this compound have been characterized in various cardiac animal models, providing crucial insights into its antiarrhythmic mechanisms. Seminal studies have utilized isolated cardiac preparations from both canines and rabbits to delineate the compound's impact on cardiac action potentials.
In canine cardiac Purkinje fibers, this compound has been shown to induce a concentration-dependent and use-dependent reduction in the maximal upstroke velocity (Vmax) of the action potential. corning.comnih.gov This effect is a hallmark of Class I antiarrhythmic agents. The rate of onset of this use-dependent block is slower than that of lidocaine but comparable to Class Ia agents like disopyramide and procainamide. corning.com Notably, this compound decreases the action potential duration (APD) in these fibers, a characteristic that distinguishes it from Class Ia agents which typically prolong APD. corning.comnih.gov
Further investigations in isolated canine and rabbit myocardial fibers have expanded on these findings. A study comparing the effects of Recainam on different cardiac tissues revealed a concentration- and frequency-dependent decrease in Vmax, action potential amplitude, and overshoot potential in both atrial and ventricular muscle, as well as in Purkinje fibers. nih.gov In ventricular and atrial muscle, these effects occurred with minimal change to the effective refractory period (ERP). nih.gov However, in Purkinje fibers, this compound significantly reduced both the APD and the ERP. nih.gov The compound demonstrated no significant effect on the sinoatrial node but was effective in depressing isoproterenol-induced automaticity in Purkinje fibers. nih.gov These studies collectively underscore the complex electrophysiological profile of this compound, which exhibits characteristics of multiple Class I subclasses.
| Animal Model | Cardiac Tissue | Parameter | Effect of this compound | Citation |
|---|---|---|---|---|
| Canine | Purkinje Fibers | Maximal Upstroke Velocity (Vmax) | Concentration- and use-dependent decrease | corning.comnih.gov |
| Canine | Purkinje Fibers | Action Potential Duration (APD) | Decreased | corning.comnih.gov |
| Canine | Ventricular Muscle | Maximal Upstroke Velocity (Vmax) | Decreased (51% reduction at 300 µM) | nih.gov |
| Canine | Ventricular Muscle | Effective Refractory Period (ERP) | Little to no change | nih.gov |
| Canine | Atrial Muscle | Maximal Upstroke Velocity (Vmax) | Decreased (44% reduction at 300 µM) | nih.gov |
| Rabbit | Myocardial Fibers | Maximal Upstroke Velocity (Vmax) | Concentration- and frequency-dependent decrease | nih.gov |
Correlation of Pharmacological Effects with Molecular Targets
The pharmacological effects of this compound are intrinsically linked to its interaction with specific molecular targets within the cardiac myocyte. As a Class I antiarrhythmic agent, its primary molecular target is the voltage-gated sodium channel (Nav1.5), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.
The hallmark electrophysiological effect of Recainam—the depression of Vmax—is a direct consequence of its binding to and blocking of these sodium channels. nih.govnih.gov This action reduces the influx of sodium ions during depolarization, thereby slowing conduction velocity in cardiac tissue. The use-dependent nature of the Vmax block suggests that Recainam preferentially binds to sodium channels in their open or inactivated states, which are more prevalent at higher heart rates. corning.com This property is particularly relevant for the suppression of tachyarrhythmias.
Unlike some other antiarrhythmic agents, this compound has been shown to have no significant effect on the slow calcium channels, as evidenced by its lack of effect on slow channel-dependent action potentials induced by high potassium concentrations and isoproterenol. nih.gov This selectivity for sodium channels over calcium channels is a key feature of its pharmacological profile. While it does shorten the action potential duration in Purkinje fibers, this is not its primary mechanism of action across all cardiac tissues and distinguishes it from Class III agents that primarily target potassium channels to prolong repolarization.
| Pharmacological Effect | Primary Molecular Target | Mechanism | Citation |
|---|---|---|---|
| Depression of Vmax (Phase 0) | Voltage-gated sodium channels (Nav1.5) | Blocks sodium ion influx during depolarization | nih.govnih.gov |
| Slowed conduction velocity | Voltage-gated sodium channels (Nav1.5) | Reduced rate of depolarization | corning.comnih.gov |
| Use-dependent block | Voltage-gated sodium channels (Nav1.5) | Preferential binding to open or inactivated channel states | corning.com |
Viii. Future Research Trajectories and Academic Opportunities for Recainam Hydrochloride
Investigation of Broader Ion Channel Target Engagement
Recainam (B1212388) hydrochloride's principal mechanism of action is the blockade of sodium channels. However, the complexity of cardiac electrophysiology and the structural similarities among various ion channels suggest the possibility of broader target engagement. Future research should systematically investigate the effects of Recainam hydrochloride on other ion channels implicated in cardiac and non-cardiac functions.
Key Research Questions:
Does this compound exhibit any clinically relevant activity on different types of potassium channels, such as the hERG channels, which are crucial for cardiac repolarization? medchemexpress.comnih.gov
What is the extent of this compound's interaction with various calcium channel subtypes, and could this interaction contribute to its antiarrhythmic profile or other physiological effects? e-jcpp.orgclevelandclinic.orggoodrx.com
Could this compound modulate the activity of other ion channels present in the central or peripheral nervous system, potentially opening avenues for its use in neurological disorders? nih.govmdpi.com
A thorough investigation into these off-target effects is crucial, as interactions with channels other than sodium channels could explain ancillary therapeutic benefits or potential proarrhythmic risks. nih.gov Techniques such as patch-clamp electrophysiology on a wide array of cell lines expressing different ion channels would be instrumental in this exploration.
Integration of Advanced Omics Technologies in Pharmacological Research
The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful lens through which to re-examine the pharmacological profile of drugs like this compound. These technologies can provide a holistic view of the cellular and systemic responses to drug administration, moving beyond the single-target paradigm.
Pharmacogenomics: Investigating how genetic variations in ion channels or metabolizing enzymes influence individual responses to this compound could pave the way for personalized medicine approaches.
Proteomics: A large-scale study of protein expression changes in cardiac cells following treatment with this compound could uncover novel protein-drug interactions and downstream signaling pathways affected by the compound. nih.gov
Metabolomics: Analyzing the metabolic fingerprint of cells or organisms exposed to this compound can reveal alterations in metabolic pathways, providing insights into the drug's broader physiological impact.
The integration of these multi-omics datasets can help construct a comprehensive network of this compound's interactions, potentially identifying new therapeutic targets and biomarkers for drug response. nih.gov
Rational Design of this compound Analogues with Enhanced Pharmacological Profiles
Building upon the foundational structure of this compound, medicinal chemists have the opportunity to design and synthesize novel analogues with improved pharmacological properties. The goal would be to enhance potency and selectivity for the primary target while minimizing off-target effects, or to intentionally design compounds with a specific polypharmacological profile.
Strategies for Analogue Design:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the pharmacological activity of the resulting analogues can identify key chemical moieties responsible for its efficacy and side effects.
Computational Modeling and Docking: Utilizing in silico methods to predict the binding affinity of virtual compounds to various ion channel structures can guide the synthesis of analogues with a higher probability of desired activity. frontiersin.org
Bioisosteric Replacement: Replacing certain functional groups in the this compound molecule with other groups that have similar physical or chemical properties can lead to analogues with improved pharmacokinetic or pharmacodynamic profiles.
This rational design approach could lead to the development of next-generation antiarrhythmic agents with superior efficacy and safety profiles.
Development of Novel Analytical Probes for In Situ Research
To better understand the spatiotemporal dynamics of this compound's interaction with its targets within living cells and tissues, the development of novel analytical probes is essential.
Potential Probe Technologies:
Fluorescent Probes: Synthesizing fluorescently labeled versions of this compound would enable real-time visualization of its subcellular localization and binding kinetics using advanced microscopy techniques.
Photoaffinity Labels: These are chemically modified versions of the drug that, upon photoactivation, can covalently bind to their target proteins. This would allow for the unambiguous identification of direct binding partners of this compound.
PET Ligands: The development of a positron emission tomography (PET) ligand for this compound would allow for non-invasive, in vivo imaging of its distribution and target engagement in preclinical models and potentially in humans.
These advanced analytical tools would provide unprecedented insights into the molecular pharmacology of this compound at a cellular and organismal level.
Exploration of this compound in Polypharmacology Research Paradigms
Polypharmacology, the concept that a single drug can interact with multiple targets, is a rapidly growing field in drug discovery. icr.ac.ukresearchgate.netfrontiersin.org Rather than viewing off-target effects as solely detrimental, a polypharmacological approach seeks to understand and potentially leverage these multi-target interactions for therapeutic benefit. icr.ac.ukresearchgate.net
Future research should explore the potential of this compound within a polypharmacological framework. It is plausible that the clinical effects of this compound are not solely due to its interaction with sodium channels but are the result of a complex interplay with multiple cellular targets. icr.ac.uk A systematic screening of this compound against a broad panel of receptors, enzymes, and other ion channels could uncover unexpected therapeutic opportunities. nih.govicr.ac.uk This could lead to drug repurposing, where this compound might be found effective for indications beyond cardiac arrhythmias. frontiersin.org
| Research Trajectory | Key Focus | Potential Outcomes |
| Broader Ion Channel Target Engagement | Investigate effects on potassium, calcium, and other ion channels. | Uncover new mechanisms of action and potential off-target effects. |
| Advanced Omics Technologies | Utilize genomics, proteomics, and metabolomics. | Enable personalized medicine and identify novel drug-protein interactions. |
| Rational Analogue Design | Synthesize new compounds based on the this compound structure. | Develop next-generation drugs with improved efficacy and safety. |
| Novel Analytical Probes | Create fluorescent, photoaffinity, or PET-labeled versions of the drug. | Allow for real-time visualization of drug-target interactions in situ. |
| Polypharmacology Research | Screen against a wide range of biological targets. | Identify new therapeutic uses for this compound (drug repurposing). |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Recainam hydrochloride, and how do they ensure enantiomeric purity?
- Methodology : this compound synthesis typically involves multi-step organic reactions, such as alkylation, amidation, and salt formation. Key steps include chiral resolution using techniques like crystallization with resolving agents (e.g., tartaric acid derivatives) or chromatography (e.g., HPLC with chiral columns). For reproducibility, detailed characterization (e.g., NMR, HPLC purity >99%) and comparison to reference spectra are essential .
- Example : A synthetic route for structurally similar hydrochlorides (e.g., Memantine HCl) involves direct amination of brominated intermediates with thiourea, followed by HCl salt formation under controlled pH conditions .
Q. How does this compound’s antiarrhythmic mechanism differ from other Class I agents in preclinical models?
- Experimental Design : Use isolated cardiac tissue (e.g., guinea pig ventricles) to measure action potential duration (APD) and sodium channel blockade via voltage-clamp techniques. Compare Recainam’s effects to lidocaine or flecainide. Validate findings in Sprague-Dawley rats with induced arrhythmias, monitoring ECG parameters (e.g., QRS widening, QT interval) .
- Key Data : Recainam exhibits voltage-dependent sodium channel inhibition, reducing Vmax in depolarized tissues. In vivo studies show dose-dependent suppression of ventricular ectopic beats (ED₅₀: 5 mg/kg) .
Q. What preclinical models are validated for evaluating this compound’s pharmacokinetics (PK) and tissue distribution?
- Methodology :
- PK Studies : Administer radiolabeled Recainam ([¹⁴C]-Recainam) intravenously/orally to rats. Collect plasma/tissue samples at timed intervals. Analyze via LC-MS/MS to calculate AUC, Cmax, and bioavailability.
- Tissue Distribution : Use autoradiography or mass spectrometry imaging (MSI) to quantify drug concentrations in cardiac tissue vs. plasma .
Advanced Research Questions
Q. How can researchers resolve contradictions in Recainam’s proarrhythmic vs. antiarrhythmic effects across experimental models?
- Analytical Framework :
- In vitro-in vivo correlation (IVIVC) : Compare action potential modulation in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with in vivo rat arrhythmia models.
- Dose-response analysis : Identify threshold concentrations where Recainam transitions from antiarrhythmic to proarrhythmic activity. Use Langendorff-perfused hearts to assess torsadogenic risk via early afterdepolarizations (EADs) .
Q. What statistical approaches are optimal for analyzing Recainam’s concentration-dependent effects on cardiac ion channels?
- Methods :
- Hill equation modeling : Fit concentration-response curves for sodium (INa) and potassium (IKr) currents to calculate IC₅₀ and Hill coefficients.
- Multivariate regression : Corlate plasma Recainam levels with ECG changes (e.g., QRS duration) in animal models. Use Bayesian hierarchical models to account for inter-subject variability .
Q. How can researchers design experiments to isolate Recainam’s enantiomer-specific pharmacodynamics?
- Experimental Strategy :
- Chiral separation : Use preparative HPLC to isolate R- and S-enantiomers. Validate enantiomeric purity via circular dichroism (CD) spectroscopy.
- Enantiomer comparison : Test each enantiomer in patch-clamp assays (INa inhibition) and Langendorff heart models. Compare proarrhythmic thresholds using logistic regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
